N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound belonging to the class of N-acyl-phenylureas . It is characterized by the presence of a urea derivative where one nitrogen atom of the urea group is linked to a phenyl group and the other is acylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Aminopyridine Intermediate: The starting material, 2-aminopyridine, undergoes a nucleophilic substitution reaction with a suitable halogenated phenyl derivative to form the 2-aminopyridin-4-yloxy intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions on the phenyl rings.
Carbamoylation: The fluorinated intermediate is reacted with an isocyanate derivative to form the carbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting the hepatocyte growth factor receptor (HGFR), which is implicated in various cancers.
Biochemical Research: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Industrial Applications: It may be explored for use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: A selective and orally efficacious inhibitor of the Met kinase superfamily.
N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides: Potent and selective Met kinase inhibitors with improved enzyme potency and aqueous solubility.
Uniqueness
N-({4-[(2-aminopyridin-4-yl)oxy]-3-fluorophenyl}carbamoyl)-2-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings and its dual fluorination, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C20H16F2N4O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[[4-(2-aminopyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H16F2N4O3/c21-13-3-1-12(2-4-13)9-19(27)26-20(28)25-14-5-6-17(16(22)10-14)29-15-7-8-24-18(23)11-15/h1-8,10-11H,9H2,(H2,23,24)(H2,25,26,27,28) |
InChI Key |
USBSTVPJNQLYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)NC2=CC(=C(C=C2)OC3=CC(=NC=C3)N)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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